(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid

Beschreibung

Introduction and Chemical Foundations

Chemical Structure and Nomenclature

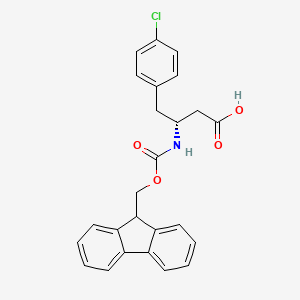

The compound (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid (molecular formula: $$ \text{C}{25}\text{H}{22}\text{ClNO}_4 $$, molecular weight: 435.90 g/mol) features three critical structural components:

- Fmoc protecting group : A 9-fluorenylmethoxycarbonyl moiety ($$ \text{C}{13}\text{H}9\text{CH}_2\text{OCO} $$) attached to the amino group, providing base-labile protection during solid-phase peptide synthesis (SPPS).

- β-amino acid backbone : A four-carbon chain (butanoic acid) with the amino group at the β-position (C3), distinguishing it from canonical α-amino acids.

- 4-chlorophenyl side chain : A hydrophobic aromatic substituent at C4, influencing peptide-receptor interactions.

The IUPAC name reflects its stereochemistry ($$ R $$-configuration at C3), functional groups, and substitution pattern. Common synonyms include Fmoc-D-β-HoPhe(4-Cl)-OH and FMOC-(R)-3-AMINO-4-(4-CHLOROPHENYL)BUTANOIC ACID .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | $$ \text{C}{25}\text{H}{22}\text{ClNO}_4 $$ |

| Molecular Weight | 435.90 g/mol |

| Stereochemistry | $$ R $$-configuration at C3 |

| Protecting Group | Fmoc (base-labile) |

| Backbone | β-amino acid (butanoic acid) |

| Side Chain | 4-chlorophenyl group |

Historical Development Context

The compound emerged from two key advancements in peptide chemistry:

- Introduction of the Fmoc group : Developed by Carpino in 1970, the Fmoc group revolutionized SPPS by enabling orthogonal deprotection strategies (base-sensitive Fmoc vs. acid-sensitive side-chain groups).

- β-amino acid research : β-homoamino acids like this compound were designed to enhance peptide metabolic stability and conformational flexibility, addressing limitations of α-amino acids in drug design.

Its synthesis aligns with efforts to integrate halogenated aromatic side chains, which improve target binding affinity and solubility profiles.

Position in Organic and Bioorganic Chemistry

This compound occupies a niche in synthetic and bioorganic chemistry due to:

- SPPS compatibility : The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine), preserving acid-sensitive linkers and side-chain protections.

- Backbone modification : The β-amino acid structure perturbs peptide secondary structures (e.g., α-helices, β-sheets), enabling novel bioactive conformations.

- Functional versatility : The 4-chlorophenyl group participates in hydrophobic interactions and halogen bonding, critical for protein-ligand recognition.

Applications include:

Stereochemical Significance

The $$ R $$-configuration at C3 governs:

- Peptide folding : Alters dihedral angles (φ/ψ) in the backbone, favoring non-natural helical or turn structures.

- Biological activity : Ensures complementarity to chiral binding pockets in enzymes or receptors.

- Synthetic selectivity : Enantioselective synthesis routes (e.g., asymmetric hydrogenation) are required to avoid racemization.

Comparatively, the $$ S $$-enantiomer (Fmoc-L-β-HoPhe(4-Cl)-OH ) exhibits distinct physicochemical and bioactive properties, underscoring the importance of stereochemical control.

Relationship to Other Fmoc-Protected Amino Acids

Table 2: Comparative Analysis of Fmoc-Protected Analogs

Key distinctions:

Eigenschaften

IUPAC Name |

(3R)-4-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGGSUXYRDKFJX-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426575 | |

| Record name | (3R)-4-(4-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-60-1 | |

| Record name | (βR)-4-Chloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-4-(4-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and neuroprotective properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Fluorenyl Group : Enhances lipophilicity and may influence biological interactions.

- Chlorophenyl Substituent : Contributes to the compound's pharmacological profile.

- Butanoic Acid Backbone : Essential for its biological activity due to its role in binding to various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, derivatives of fluorenone have shown activity against various bacterial strains, including multi-drug resistant Mycobacterium tuberculosis .

| Compound | Target | Activity |

|---|---|---|

| Fluorenone Derivatives | M. tuberculosis | Inhibition of growth |

| 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione | InhA enzyme | Potent inhibition |

Anti-inflammatory Properties

The compound may modulate inflammatory pathways, influencing cytokine production and immune responses. Similar structural analogs have been studied for their potential to reduce inflammation in various models .

Neuroprotective Effects

Certain derivatives have been evaluated for neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases. The fluorenyl group may facilitate interactions with neuroreceptors or enzymes involved in neuronal health .

Case Studies and Research Findings

A series of studies have investigated the biological implications of compounds related to this compound:

- Inhibition of Enoyl-ACP Reductase (InhA) :

- Antimicrobial Resistance :

- Cytotoxicity Studies :

The mechanism of action for this compound is likely multifaceted, involving:

- Binding Interactions : The fluorenyl group may enhance binding affinity to hydrophobic pockets in proteins.

- Enzyme Inhibition : Structural analogs have shown the ability to inhibit key enzymes involved in metabolic pathways critical for bacterial survival and proliferation.

Wissenschaftliche Forschungsanwendungen

Applications in Peptide Synthesis

The Fmoc group allows for the selective protection of the amino group in amino acids, facilitating the synthesis of peptides through solid-phase peptide synthesis (SPPS). This method is crucial for producing peptides with specific sequences and modifications, which are essential for drug development and research.

Key Steps in Peptide Synthesis:

- Protection of Amino Acids: The Fmoc group protects the amino group from undesired reactions.

- Coupling Reactions: The protected amino acids are coupled in a stepwise manner to form peptides.

- Deprotection: The Fmoc group is removed under basic conditions to yield free amino groups for further reactions.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

Antimicrobial Activity

Several studies have shown that compounds containing chlorophenyl groups possess antimicrobial properties. The specific interactions of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid with microbial targets are currently being explored through in vitro studies.

Anticancer Potential

Fluorenyl derivatives have been investigated for their anticancer effects due to their ability to interfere with cellular mechanisms involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways critical for cell survival and proliferation. This aspect is particularly relevant in the design of therapeutic agents targeting metabolic disorders.

Case Study 1: Peptide Development

In a study focused on synthesizing bioactive peptides, this compound was utilized as a key building block. The resulting peptides demonstrated enhanced stability and bioactivity compared to those synthesized using traditional methods.

Case Study 2: Anticancer Research

A research team evaluated the anticancer properties of this compound by assessing its effects on various cancer cell lines. Results indicated significant cytotoxicity against specific types of cancer cells, suggesting potential as a lead compound for further drug development.

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Molecular Formula: Likely C25H21ClNO4 (inferred from analogs in and ).

- Protective Group : The Fmoc group enhances solubility in organic solvents and facilitates solid-phase peptide synthesis (SPPS) by enabling selective deprotection under mild basic conditions .

- Applications : Primarily used in research for synthesizing peptide-based therapeutics or probes targeting chlorophenyl-interacting biological systems.

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related Fmoc-protected amino acid derivatives, emphasizing substituent effects, hazards, and applications.

Key Findings:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., NO2, CF3): Increase acidity and reactivity. The nitro-substituted analog () exhibits higher acute toxicity (H302, H318) compared to chloro or tert-butyl derivatives . Lipophilic Groups (e.g., tert-butyl): Enhance membrane permeability but may reduce aqueous solubility . Halogen Substituents (e.g., Cl): Improve binding affinity to hydrophobic pockets in proteins, making the target compound valuable in kinase or GPCR-targeted peptides .

Synthetic Considerations: The Fmoc group is typically introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in tetrahydrofuran (THF) or chloroform, with yields ranging from 85% () to near-quantitative under optimized conditions . Stereochemical purity is critical; enantiomers (e.g., (S)-3-((Fmoc)amino)-4-(4-CF3Ph)butanoic acid in ) show distinct biological activities .

Hazard Profiles :

- Nitro- and chloro-substituted compounds often require stricter handling due to toxicity (e.g., H411: toxic to aquatic life in ) .

- Methylated analogs () pose acute toxicity risks (H302, H312) but lack chronic toxicity data .

Applications :

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid typically follows a multi-step approach:

- Starting Material: The synthesis often begins with the corresponding chiral amino acid or its precursor, such as (R)-3-amino-4-(4-chlorophenyl)butanoic acid or a protected derivative.

- Fmoc Protection: The amino group is selectively protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the free amine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.

- Stereochemical Control: The (R)-configuration is preserved throughout the synthesis by using enantiomerically pure starting materials and mild reaction conditions to avoid racemization.

- Purification: The product is purified by chromatographic techniques such as high-performance liquid chromatography (HPLC) to separate any diastereomers or impurities.

Detailed Synthetic Procedure

Preparation of the Chiral Amino Acid Precursor:

- The (R)-3-amino-4-(4-chlorophenyl)butanoic acid can be synthesized via asymmetric synthesis methods such as:

- Enantioselective hydrogenation of the corresponding unsaturated precursor.

- Chiral auxiliary-mediated alkylation or addition reactions.

- Alternatively, resolution of racemic mixtures using chiral chromatography or crystallization can be employed.

- The (R)-3-amino-4-(4-chlorophenyl)butanoic acid can be synthesized via asymmetric synthesis methods such as:

-

- The free amine is dissolved in a suitable solvent such as dioxane or tetrahydrofuran (THF).

- A base, typically sodium bicarbonate or triethylamine, is added to maintain a basic pH.

- Fmoc-Cl is added dropwise at low temperature (0–5 °C) to minimize side reactions.

- The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC) or HPLC.

- The product is extracted and purified by recrystallization or chromatography.

Purification and Characterization:

- Purification is commonly performed by preparative HPLC using gradients of acetonitrile and water with acid modifiers (e.g., 0.1% formic acid).

- The stereochemical purity and identity are confirmed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy.

- Mass spectrometry (MS).

- Optical rotation measurements.

- Chiral HPLC to confirm enantiomeric excess.

Research Findings and Optimization

| Aspect | Details |

|---|---|

| Reaction Conditions | Mild temperatures (0–5 °C) during Fmoc protection to prevent racemization and side reactions. |

| Solvent Choice | Polar aprotic solvents like THF or dioxane preferred for solubility and reaction control. |

| Base Used | Sodium bicarbonate or triethylamine to maintain pH and facilitate Fmoc attachment. |

| Purification Techniques | Preparative HPLC with acetonitrile/water gradients and acid modifiers for high purity. |

| Stereochemical Integrity | Maintained by using enantiopure starting materials and mild reaction conditions. |

| Analytical Methods | NMR, MS, chiral HPLC, and optical rotation for structure and purity confirmation. |

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Chiral amino acid synthesis | Asymmetric hydrogenation or chiral auxiliary methods | Obtain (R)-3-amino-4-(4-chlorophenyl)butanoic acid | Enantiomeric purity critical |

| Fmoc protection | Fmoc-Cl, base (NaHCO3 or Et3N), THF/dioxane, 0–5 °C | Protect amino group with Fmoc | Low temperature to avoid racemization |

| Purification | Preparative HPLC (MeCN/H2O gradient, 0.1% formic acid) | Isolate pure Fmoc-protected amino acid | Remove diastereomers and impurities |

| Characterization | NMR, MS, chiral HPLC, optical rotation | Confirm structure and stereochemistry | Ensure >99% enantiomeric excess |

Additional Notes

- The Fmoc protecting group is widely favored in peptide synthesis due to its stability under acidic conditions and easy removal under mild basic conditions (e.g., piperidine treatment).

- The presence of the 4-chlorophenyl substituent may require careful control of reaction conditions to avoid side reactions such as electrophilic aromatic substitution.

- The stereoselective synthesis and purification steps are crucial to ensure the compound’s utility in medicinal chemistry and peptide synthesis applications.

Q & A

Q. What are the common synthetic strategies for preparing (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid?

The synthesis typically involves multi-step reactions, including Fmoc protection of the amino group, coupling of the 4-chlorophenyl substituent, and acid deprotection. Microwave-assisted synthesis and ultrasonic chemistry have been shown to improve reaction efficiency and yield in structurally similar compounds, reducing reaction times by 30–50% compared to traditional methods . For example, amide coupling protocols (e.g., using HATU or EDCI as coupling agents) are critical for forming the peptide bond while preserving stereochemical integrity .

Q. How does the Fmoc protecting group influence the compound’s stability during synthesis?

The Fmoc group provides steric protection to the amino group, preventing unwanted side reactions during coupling steps. However, it is base-labile and requires careful handling under mildly acidic to neutral conditions. Stability studies on analogous Fmoc-protected compounds indicate decomposition at temperatures above 40°C, necessitating controlled reaction environments .

Q. What analytical techniques are recommended for confirming the compound’s structure and purity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For example, HRMS can confirm the molecular ion peak (e.g., [M+Na]+), while ¹H/¹³C NMR resolves stereochemistry and substituent positions. In structurally similar compounds, ¹H NMR chemical shifts for the Fmoc group typically appear at δ 7.2–7.8 ppm (aromatic protons) and δ 4.2–4.4 ppm (methoxy protons) .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling steps involving the 4-chlorophenyl substituent?

Optimizing solvent polarity (e.g., DMF or THF) and temperature (20–25°C) minimizes side reactions like racemization. For sterically hindered analogs, coupling reagent choice (e.g., HATU vs. DCC) significantly impacts yield. Kinetic studies on difluorophenyl analogs suggest that microwave irradiation (50–100 W) accelerates coupling by 2–3× compared to conventional heating .

Q. What is the impact of the 4-chlorophenyl group on biological activity compared to other substituents (e.g., phenylthio or difluorophenyl)?

Substituent electronegativity and steric bulk influence interactions with biological targets. For instance, the 4-chlorophenyl group’s electron-withdrawing nature enhances binding to hydrophobic pockets in enzymes, as observed in SAR studies of phenylthio and difluorophenyl analogs. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities by comparing substituent effects .

Q. How can computational modeling predict the compound’s interactions with epigenetic reader domains?

Molecular dynamics simulations and density functional theory (DFT) calculations assess binding modes. For example, Fmoc-containing analogs have shown π-π stacking interactions with aromatic residues in bromodomains. Free energy perturbation (FEP) calculations quantify contributions of the 4-chlorophenyl group to binding entropy/enthalpy .

Q. What strategies mitigate stability issues in aqueous or acidic conditions during biological assays?

Buffering agents (e.g., phosphate buffers at pH 6.5–7.5) stabilize the Fmoc group against hydrolysis. Lyophilization in the presence of cryoprotectants (e.g., trehalose) preserves integrity during long-term storage. Stability studies on similar compounds indicate <5% degradation over 30 days at −20°C .

Q. How can common impurities (e.g., diastereomers or deprotected intermediates) be resolved during purification?

Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) effectively separates diastereomers. For example, diastereomeric resolution of difluorophenyl analogs achieved >99% purity with a 5–95% acetonitrile gradient over 30 minutes .

Methodological Notes

- Stereochemical Analysis : Circular dichroism (CD) spectroscopy or X-ray crystallography confirms the (R)-configuration .

- Toxicity Screening : While acute toxicity data are limited for this compound, structural analogs with Fmoc groups are classified as Category 4 (harmful) for oral/dermal toxicity, requiring PPE during handling .

- Ecological Impact : Biodegradability studies are lacking; assume persistence and avoid environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.